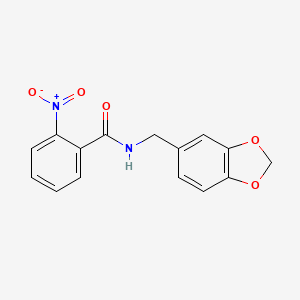

![molecular formula C16H14ClN3O2S B5506023 5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to the compound, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, has been explored to study their anticancer effects. These derivatives were synthesized through variations in the functional group at the C-terminal, leading to compounds bearing an amide moiety. The chemical structures were confirmed through NMR, IR, and mass spectra analysis, highlighting the role of electron-donating groups on the thiazolidinone moiety in exhibiting moderate to strong antiproliferative activity (Chandrappa et al., 2009).

Molecular Structure Analysis

A detailed comparison between observed and DFT calculations on the structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported. The study included spectroscopic techniques and single-crystal X-ray diffraction to characterize the crystal and molecular structure, providing insights into the bond lengths, angles, and electronic properties of the compound (Kerru et al., 2019).

Chemical Reactions and Properties

Research into the chemical reactions of thiadiazole derivatives under microwave irradiation has led to the synthesis of various compounds, illustrating the reactivity and potential modifications available for such chemicals. The microwave-assisted reactions have proven efficient for synthesizing a range of derivatives, showcasing the diverse chemical properties and reactivity patterns of these molecules (Li et al., 2001).

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization, have been examined. For example, the analysis of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide revealed two independent molecules in the asymmetric unit, with the cyclohexyl ring adopting a chair conformation. This study contributes to understanding the physical characteristics, such as crystallization and molecular conformation, of similar compounds (Mo et al., 2011).

Chemical Properties Analysis

The exploration of straightforward synthesis methods for thiadiazole derivatives, aiming at novel heterocyclic compounds with insecticidal activity, sheds light on the chemical versatility and potential applications of these molecules. The synthesized compounds were evaluated for their insecticidal activity, highlighting the chemical properties and potential utility of thiadiazole derivatives in agricultural applications (Mohamed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Compounds related to 5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide have shown potential as antimicrobial agents. For example, a study has synthesized and analyzed the antimicrobial activity of formazans derived from a similar Mannich base, demonstrating moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activities

Another study focused on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related, revealed that some derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Anticancer Potential

Research into thiadiazole compounds, similar to the 5-(2-chlorophenyl) derivative, has indicated potential anticancer properties. For instance, certain Schiff’s bases containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Anti-inflammatory and Antinociceptive Effects

Derivatives with structures similar to 5-(2-chlorophenyl) furamide have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties. Certain derivatives displayed significant activity in tests like tail-flick technique and carrageenan-induced paw edema test (Selvam, Karthik, Palanirajan, & Ali, 2012).

Electronic and Structural Analysis

Studies have also been conducted on the crystal and molecular structure of related compounds, employing techniques like spectroscopy and X-ray diffraction. These analyses offer insights into the electronic properties and potential applications of these compounds in fields like nonlinear optics (Kerru et al., 2019).

Development of Novel Pharmacophores

Researchers have used compounds structurally related to 5-(2-chlorophenyl) furamide to develop new pharmacophores with potential therapeutic applications. These studies involve synthesizing novel compounds and evaluating their biological activities, including their anticancer potential (Gomha et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-10-15(23-19-18-10)9-20(2)16(21)14-8-7-13(22-14)11-5-3-4-6-12(11)17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVQNALAKIMCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN(C)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)